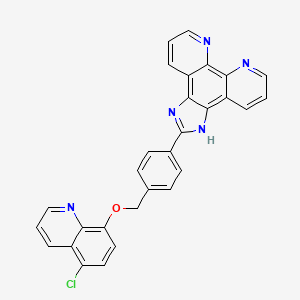

Antibacterial agent 113

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C29H18ClN5O |

|---|---|

Molecular Weight |

487.9 g/mol |

IUPAC Name |

2-[4-[(5-chloroquinolin-8-yl)oxymethyl]phenyl]-1H-imidazo[4,5-f][1,10]phenanthroline |

InChI |

InChI=1S/C29H18ClN5O/c30-22-11-12-23(24-19(22)4-1-13-31-24)36-16-17-7-9-18(10-8-17)29-34-27-20-5-2-14-32-25(20)26-21(28(27)35-29)6-3-15-33-26/h1-15H,16H2,(H,34,35) |

InChI Key |

UUMKJRXTXDAUGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OCC3=CC=C(C=C3)C4=NC5=C6C=CC=NC6=C7C(=C5N4)C=CC=N7)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling "Antibacterial Agent 113": A Technical Guide to a Multifaceted Discovery

The designation "Antibacterial agent 113" does not refer to a single entity but encompasses a diverse group of molecules, each with a unique origin, chemical nature, and mode of action. This guide provides an in-depth technical overview of four distinct compounds that have been identified under this umbrella term, catering to researchers, scientists, and drug development professionals. The information presented herein is a synthesis of publicly available scientific literature.

The Imidazo-Phenanthroline Derivative: A Synthetic DNA-Cleaving Agent

Discovery and Origin: "this compound," in this context, refers to the synthetic compound 2-(4-(((5-chloroquinolin-8-yl)oxy)methyl)phenyl)-1H-imidazo[4,5f][1][2]phenanthroline , also denoted as compound 3 in a 2020 study by Obalı AY, et al. This molecule was synthesized and characterized as part of a research initiative focused on developing novel fluorescent imidazo-phenanthroline derivatives with potential therapeutic applications.

Mechanism of Action: The primary antibacterial mechanism of this compound is attributed to its ability to induce DNA cleavage. The planar structure of the imidazo-phenanthroline core allows it to intercalate into the DNA double helix. This interaction disrupts the normal function and integrity of the bacterial chromosome, ultimately leading to cell death.

Quantitative Data

| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) (μM) |

| Pseudomonas aeruginosa | Negative | 156.25 |

| Streptococcus mutans | Positive | 156.25 |

| Bacillus subtilis | Positive | 156.25 |

| Escherichia coli | Negative | 156.25 |

| Enterococcus faecalis | Positive | 156.25 |

| Salmonella typhimurium | Negative | 156.25 |

| Staphylococcus aureus | Positive | 156.25 |

Experimental Protocols

Synthesis of 2-(4-(((5-chloroquinolin-8-yl)oxy)methyl)phenyl)-1H-imidazo[4,5f][1][2]phenanthroline:

A detailed, step-by-step synthesis protocol would require access to the full-text supplementary information of the original research paper, which is not publicly available. However, a general methodology can be inferred.

The synthesis likely involves a multi-step process:

-

Synthesis of the imidazo[4,5-f][1][2]phenanthroline core: This is typically achieved by condensing 1,10-phenanthroline-5,6-dione with an appropriate aldehyde.

-

Functionalization of the phenyl ring: A separate synthetic route would be used to prepare the 4-(((5-chloroquinolin-8-yl)oxy)methyl)benzaldehyde intermediate.

-

Final condensation: The imidazo-phenanthroline core is then reacted with the functionalized benzaldehyde to yield the final product. Purification is likely carried out using techniques such as column chromatography and recrystallization.

Determination of Minimum Inhibitory Concentration (MIC):

The MIC values were likely determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, corresponding to a standardized cell density (approximately 5 x 10^5 CFU/mL).

-

Serial Dilution of the Compound: The imidazo-phenanthroline derivative is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

DNA Cleavage Assay:

The DNA cleavage activity was assessed using agarose gel electrophoresis.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer.

-

Incubation with the Compound: The imidazo-phenanthroline derivative is added to the reaction mixture at various concentrations and incubated for a specific period at 37°C.

-

Agarose Gel Electrophoresis: The samples are loaded onto an agarose gel (e.g., 1%) containing a DNA-staining dye (e.g., ethidium bromide). Electrophoresis is carried out to separate the different forms of the plasmid DNA (supercoiled, nicked, and linear).

-

Visualization: The DNA bands are visualized under UV light. The conversion of the supercoiled form to the nicked or linear form indicates DNA cleavage.

Visualizations

Caption: Mechanism of action for the imidazo-phenanthroline derivative.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

This guide will be updated as more information becomes available on the other molecules also referred to as "this compound," including Ply113, Nal-P-113, and DQ-113.

References

"Antibacterial agent 113" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 113, identified as 2-(4-methoxyphenyl)-1H-imidazo[4,5-f]phenanthroline , is a novel fluorescent imidazo-phenanthroline derivative with demonstrated antibacterial and DNA cleavage properties. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and mechanism of action, intended for researchers and professionals in the fields of medicinal chemistry, microbiology, and drug development.

Chemical Structure and Properties

The core structure of this compound is a rigid, planar imidazo-phenanthroline scaffold, which is known to facilitate intercalation with DNA.

Chemical Name: 2-(4-methoxyphenyl)-1H-imidazo[4,5-f]phenanthroline Molecular Formula: C₂₀H₁₄N₄O Molecular Weight: 326.35 g/mol

Table 1: Physicochemical and Antibacterial Properties of this compound

| Property | Value | Reference |

| Physical State | Yellow solid | [1] |

| Melting Point | >300 °C | [1] |

| Solubility | Soluble in DMSO and DMF | [1] |

| Minimum Inhibitory Concentration (MIC) | 156.25 µM | [1] |

Synthesis and Characterization

The synthesis of 2-(4-methoxyphenyl)-1H-imidazo[4,5-f]phenanthroline is achieved through a condensation reaction.

Synthesis Protocol

A general and efficient method for the synthesis of 2-aryl-imidazo[4,5-f]phenanthrolines involves the following steps:

-

Preparation of 1,10-phenanthroline-5,6-dione: 1,10-phenanthroline is oxidized using a mixture of nitric acid and sulfuric acid, or potassium bromate in sulfuric acid, to yield the dione intermediate.

-

Condensation Reaction: 1,10-phenanthroline-5,6-dione is reacted with 4-methoxybenzaldehyde and ammonium acetate in a suitable solvent, such as glacial acetic acid or ethanol. The mixture is typically refluxed for several hours.

-

Isolation and Purification: The resulting precipitate is filtered, washed, and can be purified by recrystallization from a suitable solvent like methanol to yield the final product.[1]

Characterization

The structure and purity of the synthesized compound are confirmed using various analytical techniques:

-

¹H NMR (DMSO-d₆): Expected signals include those for the aromatic protons of the phenanthroline and methoxyphenyl groups, as well as the methoxy protons.

-

¹³C NMR (DMSO-d₆): Will show characteristic peaks for the carbon atoms in the aromatic rings and the methoxy group.

-

Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to the molecular weight of the compound should be observed.

-

FT-IR: Characteristic absorption bands for N-H, C=N, and C-O bonds are expected.

-

Elemental Analysis: The calculated and found percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement.

Antibacterial Activity

This compound exhibits broad-spectrum antibacterial activity.

Minimum Inhibitory Concentration (MIC)

The MIC value of this compound was determined to be 156.25 µM against a panel of both Gram-positive and Gram-negative bacteria.[1]

Table 2: Antibacterial Spectrum of this compound

| Bacterial Strain | Gram Stain | MIC (µM) |

| Pseudomonas aeruginosa | Negative | 156.25 |

| Streptococcus mutans | Positive | 156.25 |

| Bacillus subtilis | Positive | 156.25 |

| Escherichia coli | Negative | 156.25 |

| Enterococcus faecalis | Positive | 156.25 |

| Salmonella typhimurium | Negative | 156.25 |

| Staphylococcus aureus | Positive | 156.25 |

Experimental Protocol for MIC Determination (Broth Microdilution Method)

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C to reach a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Preparation of Microtiter Plates: The antibacterial agent is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria with no agent) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

Mechanism of Action: DNA Cleavage

The primary mechanism of antibacterial action for imidazo-phenanthroline derivatives is believed to be their interaction with bacterial DNA, leading to its cleavage. The planar structure of these molecules allows them to intercalate between the base pairs of the DNA double helix.

DNA Cleavage Assay

The ability of this compound to induce DNA cleavage is assessed using plasmid DNA (e.g., pBR322).

Experimental Protocol for DNA Cleavage Assay

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, the antibacterial agent at various concentrations, and a suitable buffer (e.g., Tris-HCl).

-

Incubation: The mixture is incubated at 37°C for a specified period (e.g., 1-2 hours).

-

Agarose Gel Electrophoresis: The samples are loaded onto an agarose gel containing an intercalating dye (e.g., ethidium bromide).

-

Visualization: The DNA bands are visualized under a UV transilluminator. The conversion of the supercoiled form (Form I) of the plasmid DNA to the nicked circular (Form II) and linear (Form III) forms indicates DNA cleavage.[1]

Signaling Pathways and Experimental Workflows

While the direct interaction with DNA is a key mechanistic feature, the broader impact on bacterial signaling pathways is an area of ongoing research. The DNA damage caused by this agent would likely trigger the SOS response in bacteria, a global response to DNA damage in which the cell cycle is arrested and DNA repair and mutagenesis are induced.

Diagram: Proposed Mechanism of Action

Caption: A diagram illustrating the proposed mechanism of action for this compound.

Diagram: Experimental Workflow for Synthesis and Evaluation

Caption: A flowchart outlining the synthesis and subsequent biological evaluation of this compound.

Conclusion

This compound, 2-(4-methoxyphenyl)-1H-imidazo[4,5-f]phenanthroline, is a promising antibacterial compound with a clear mechanism of action involving DNA cleavage. Its broad-spectrum activity warrants further investigation, including studies on its in vivo efficacy, toxicity, and the potential for resistance development. The detailed protocols provided in this guide serve as a foundation for researchers to further explore the therapeutic potential of this and related imidazo-phenanthroline derivatives.

References

Unveiling the Action of Antibacterial Agent 113: A Technical Guide to Its PBP3 Inhibitory Mechanism

For Immediate Release

A Deep Dive into the Molecular Machinery of a Novel Antibacterial Candidate

This technical document provides a comprehensive analysis of the mechanism of action for the novel antibacterial agent 113. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development. Our focus is on the agent's targeted inhibition of the F533L mutant of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa, a critical pathogen known for its high levels of antibiotic resistance.

Core Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

This compound has been identified as a potent inhibitor of Penicillin-Binding Protein 3 (PBP3), an essential enzyme in the biosynthesis of the bacterial cell wall.[1][2] Specifically, this agent shows high efficacy against the F533L mutant of PBP3, a variant associated with β-lactam resistance. The inhibitory action of agent 113 disrupts the structural integrity of the bacterial cell wall, ultimately leading to cell death.

The primary mechanism involves the binding of this compound to the active site of the PBP3 enzyme. This interaction is characterized by a strong binding affinity, driven by a combination of hydrogen and hydrophobic bonds. This binding event effectively blocks the transpeptidase activity of PBP3, which is crucial for the cross-linking of peptidoglycan chains, the main structural component of the bacterial cell wall.

Quantitative Analysis of Molecular Interactions

The efficacy of this compound as a PBP3 inhibitor is underscored by its significant binding energy and extensive molecular interactions with the enzyme's active site. The following table summarizes the key quantitative data from molecular docking studies.

| Parameter | Value | Interacting Residues |

| Binding Energy | -11.3 kcal/mol | Y409, N351, Y407, S294, T487, S349, S485, G534, G535, K348, I347, S334, 533L, V333, R489 |

| Hydrogen Bonds | 1 | Y409 |

| Hydrophobic Bonds | 14 | N351, Y407, S294, T487, S349, S485, G534, G535, K348, I347, S334, 533L, V333, R489 |

Experimental Protocols

The identification and characterization of this compound as a PBP3 inhibitor were achieved through a multi-step computational approach. The following sections detail the methodologies employed in these key experiments.

Machine Learning-Based Screening

A machine-learning model, developed using the decision stump algorithm, was initially employed to screen a large library of antibacterial compounds from the PubChem database.[2] This initial screening narrowed down a pool of 147 compounds to 55 potential candidates based on predicted activity against the F533L PBP3 mutant.[2]

Virtual Screening and Molecular Docking

The 55 compounds identified through machine learning were further filtered based on their drug-like properties, resulting in 47 candidate molecules.[2] These candidates were then subjected to virtual screening to assess their binding affinity for the F533L PBP3 mutant.[2] The molecular docking simulations were performed to predict the binding poses and calculate the binding energies of the compounds within the PBP3 active site. The top-ranking compounds, including this compound, were selected for further analysis based on their favorable binding energies and interactions with key residues.[2]

Visualizing the Pathway to Discovery and Action

To better illustrate the workflow and molecular interactions, the following diagrams have been generated using the DOT language.

References

"Antibacterial agent 113" as an imidazo-phenanthroline derivative

An In-Depth Technical Guide to Antibacterial Agent 113: An Imidazo[4,5-f][1][2]phenanthroline Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a potent imidazo[4,5-f][1][2]phenanthroline derivative. The document details its synthesis, antibacterial efficacy, DNA cleavage properties, and the experimental methodologies for its evaluation.

Introduction

This compound, chemically identified as 2-(4-(((5-chloroquinolin-8-yl)oxy)methyl)phenyl)-1H-imidazo[4,5-f][1][2]phenanthroline, is a novel synthetic compound belonging to the imidazo-phenanthroline class of molecules.[1] This class of compounds is of significant interest in medicinal chemistry due to the planar structure of the phenanthroline core, which facilitates intercalation with DNA.[3] Agent 113 has demonstrated notable antibacterial activity against a range of microorganisms and exhibits DNA cleavage capabilities, suggesting a potential mechanism of action involving the disruption of bacterial genetic material.[1][3]

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing with the synthesis of the core intermediate, 1,10-phenanthroline-5,6-dione. This is followed by the preparation of a key aldehyde intermediate and its subsequent condensation to form the final imidazo-phenanthroline structure.

Synthesis of Intermediates

The synthesis begins with the preparation of 1,10-phenanthroline-5,6-dione from 1,10-phenanthroline. A key aldehyde, 4-((4-formylphenoxy)methyl)benzaldehyde, is also synthesized, which serves as a precursor for the final condensation step.

Final Synthesis of Agent 113 (Compound 3)

The final step involves the condensation of 1,10-phenanthroline-5,6-dione with the synthesized aldehyde in the presence of ammonium acetate and glacial acetic acid. This reaction yields the target molecule, 2-(4-(((5-chloroquinolin-8-yl)oxy)methyl)phenyl)-1H-imidazo[4,5-f][1][2]phenanthroline.

Caption: Synthetic pathway of this compound.

Antibacterial Activity

This compound has been evaluated for its in vitro antibacterial activity against a panel of pathogenic bacteria. The minimum inhibitory concentration (MIC) was determined to quantify its efficacy.

Quantitative Antibacterial Data

The compound exhibits broad-spectrum antibacterial activity, with consistent MIC values against the tested strains.

| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) (µM)[1] |

| Pseudomonas aeruginosa | Negative | 156.25 |

| Streptococcus mutans | Positive | 156.25 |

| Bacillus subtilis | Positive | 156.25 |

| Escherichia coli | Negative | 156.25 |

| Enterococcus faecalis | Positive | 156.25 |

| Salmonella typhimurium | Negative | 156.25 |

| Staphylococcus aureus | Positive | 156.25 |

DNA Cleavage Properties

The ability of this compound to interact with and cleave DNA is a key feature, suggesting a potential mechanism for its antibacterial action. This property was investigated using plasmid DNA.

Mechanism of DNA Cleavage

The planar imidazo-phenanthroline core of Agent 113 is capable of intercalating into the DNA double helix. This interaction can lead to conformational changes and ultimately, cleavage of the phosphodiester backbone, disrupting DNA replication and transcription. Studies with supercoiled pBR322 plasmid DNA have shown that imidazo-phenanthroline derivatives can effectively cleave DNA.[3]

References

Technical Guide: Synthesis and Evaluation of Antibacterial Agent 113 (N10-acetyl-3,4-dimethylacridone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and antibacterial properties of N10-acetyl-3,4-dimethylacridone, designated as Antibacterial Agent 113 (also referred to as Compound 3 in foundational literature). Acridone derivatives are a class of heterocyclic compounds that have garnered significant interest due to their wide range of biological activities, including antimicrobial effects. This guide details the synthetic pathway, experimental protocols for its preparation and antimicrobial evaluation, and summarizes its efficacy against various bacterial strains. The mechanism of action for acridone-based compounds is also discussed and visualized.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This has spurred research into novel chemical scaffolds with potent antimicrobial activity. Acridones, characterized by a tricyclic aromatic structure, have emerged as a promising class of compounds. Their planar nature allows them to intercalate with bacterial DNA, disrupting essential cellular processes.[1] This guide focuses on a specific derivative, N10-acetyl-3,4-dimethylacridone, outlining its synthesis and antibacterial potential.

Synthesis of N10-acetyl-3,4-dimethylacridone (Compound 3)

The synthesis of N10-acetyl-3,4-dimethylacridone is a multi-step process that begins with the formation of an N-arylanthranilic acid intermediate, followed by acetylation and then cyclization to yield the final acridone structure.

Synthetic Workflow

The overall workflow for the synthesis and evaluation of this compound is depicted below.

References

"Antibacterial agent 113" spectroscopic analysis (NMR, IR, Mass Spec)

Disclaimer: The compound designated "Antibacterial agent 113" is not a publicly recognized chemical entity. As such, this document utilizes Amoxicillin , a well-characterized, broad-spectrum β-lactam antibiotic, as a representative model to demonstrate the principles of spectroscopic analysis for a typical antibacterial agent. All data and methodologies presented herein pertain to Amoxicillin.

This technical guide provides an in-depth overview of the spectroscopic analysis of a representative antibacterial agent. It is intended for researchers, scientists, and drug development professionals involved in the characterization of novel antimicrobial compounds. The guide covers the fundamental techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering detailed experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for our representative compound, Amoxicillin.

Table 1: ¹H NMR Spectroscopic Data for Amoxicillin

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 1.45 | s | Methyl H |

| 1.55 | s | Methyl H |

| 4.25 | s | H-3 |

| 5.00 | d | H-α |

| 5.45-5.55 | m | H-5, H-6 |

| 7.00 | d | Aromatic H |

| 7.40 | d | Aromatic H |

Solvent: D₂O. Spectrometer frequency: 400 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for Amoxicillin

| Chemical Shift (δ) ppm | Assignment |

| 27.0 | Methyl C |

| 29.0 | Methyl C |

| 58.0 | C-α |

| 65.0 | C-3 |

| 67.0 | C-5 |

| 72.0 | C-6 |

| 115.0 | Aromatic C |

| 128.0 | Aromatic C |

| 129.0 | Aromatic C (Quaternary) |

| 156.0 | Aromatic C-OH |

| 170.0 | Amide C=O |

| 174.0 | Carboxylate C=O |

| 175.0 | β-lactam C=O |

Table 3: IR Spectroscopic Data for Amoxicillin

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3200-3500 | O-H (phenol) and N-H (amine, amide) stretching[4] |

| ~3000 | C-H (aromatic and aliphatic) stretching[4] |

| 1772 | C=O stretching of β-lactam ring[5] |

| 1686 | C=O stretching of amide[5] |

| 1582 | Asymmetric stretching of carboxylate (RCO₂⁻)[5] |

| 1500-1300 | C=C stretching of aromatic ring and N-H bending of secondary amide[4] |

| 1250 | C-N stretching of primary amine[4] |

Table 4: Mass Spectrometry Data for Amoxicillin

| m/z | Ion |

| 366.1 | [M+H]⁺ (Protonated molecule) |

| 349.1 | [M+H - NH₃]⁺ |

| 208.1 | [C₉H₁₂N₂O₂S]⁺ |

| 160.1 | [C₈H₈NO₂]⁺ |

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[6][7]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the amoxicillin sample.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.

-

Vortex the tube until the sample is fully dissolved.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

Process the data similarly to the ¹H NMR spectrum.

-

2.2 Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with a Universal Attenuated Total Reflectance (uATR) accessory.[4]

-

Sample Preparation (uATR):

-

Place a small amount of the solid amoxicillin powder directly onto the diamond crystal of the uATR accessory.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean crystal.

-

Collect the sample spectrum.

-

Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.[4]

-

The final spectrum is presented in terms of absorbance or transmittance.

-

2.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and elemental composition of the molecule and its fragments.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source.

-

Sample Preparation:

-

Prepare a dilute solution of amoxicillin (approximately 1 mg/mL) in a suitable solvent mixture, such as methanol and acetonitrile (4:1).[6]

-

Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

-

Data Acquisition (LC-MS/MS):

-

Set the ESI source to positive ion mode.

-

Optimize source parameters (e.g., probe voltage, nebulizing gas flow, and temperatures) for the analyte.[8]

-

Acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]⁺).

-

Perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[8]

-

The mass analyzer records the mass-to-charge ratio (m/z) of the parent and fragment ions.

-

Visualizations: Workflows and Pathways

3.1 Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a novel antibacterial agent.

Caption: General workflow for the spectroscopic analysis of an antibacterial agent.

3.2 Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Amoxicillin, like other β-lactam antibiotics, functions by inhibiting the synthesis of the bacterial cell wall. This process is crucial for the survival of bacteria.[9][10][11] The diagram below outlines this inhibitory pathway.

Caption: Amoxicillin inhibits Penicillin-Binding Proteins, blocking cell wall synthesis and leading to cell lysis.

References

- 1. usp-pqm.org [usp-pqm.org]

- 2. Amoxicillin trihydrate(61336-70-7) 13C NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Advanced Analytical Approach Based on Combination of FT-IR and Chemometrics for Quality Control of Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lcms.cz [lcms.cz]

- 7. researchgate.net [researchgate.net]

- 8. wseas.com [wseas.com]

- 9. What is the mechanism of Amoxicillin Trihydrate? [synapse.patsnap.com]

- 10. Amoxicillin Clavulanate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pexacy.com [pexacy.com]

Technical Guide: Antibacterial Agent 113 and its DNA Cleavage Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of "Antibacterial agent 113," a novel fluorescent imidazo-phenanthroline derivative, with a specific focus on its DNA cleavage activity and antibacterial properties. The information presented is collated from published research and is intended to provide a detailed resource for professionals in the fields of microbiology, medicinal chemistry, and drug development.

Introduction to this compound

"this compound," also referred to as compound 3 in the primary literature, is a synthetic molecule belonging to the class of imidazo-phenanthroline derivatives.[1] Specifically, its chemical name is 2-(4-(((5-chloroquinolin-8-yl)oxy)methyl)phenyl)-1H-imidazo[4,5f][1][2]phenanthroline.[1] This compound has demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.[1] A key aspect of its mechanism of action is believed to be its ability to interact with and cleave DNA, a property attributed to the planar nature of the imidazo-phenanthroline core which facilitates binding to the DNA helix.[1]

Quantitative Data on Antibacterial Activity

The antibacterial efficacy of agent 113 has been quantified using the Minimum Inhibitory Concentration (MIC) assay. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | Gram Type | ATCC Number | MIC (µM) |

| Bacillus subtilis | Gram-positive | ATCC 6633 | 156.25[1] |

| Enterococcus faecalis | Gram-positive | ATCC 292112 | 156.25[1] |

| Streptococcus mutans | Gram-positive | NCTC 10449 | 156.25[1] |

| Staphylococcus aureus | Gram-positive | ATCC 25923 | 156.25[1] |

| Pseudomonas aeruginosa | Gram-negative | ATCC 29853 | 156.25[1] |

| Escherichia coli | Gram-negative | ATCC 35218 | 156.25[1] |

| Salmonella typhimurium | Gram-negative | ST-10 | 156.25[1] |

Data sourced from Obalı AY, et al. Bioorg Chem. 2020 Jul;100:103885.[1]

DNA Cleavage Activity

The ability of this compound to induce DNA strand breaks has been investigated using an agarose gel electrophoresis-based DNA cleavage assay with supercoiled pBR322 plasmid DNA.[1] The principle of this assay is that the migration of plasmid DNA through an agarose gel differs based on its conformation. Supercoiled DNA (Form I) migrates fastest, followed by linear DNA (Form III), and then nicked or open-circular DNA (Form II) which migrates the slowest. The conversion of Form I to Forms II and III is indicative of DNA cleavage.

While the primary study states that all tested imidazo-phenanthroline derivatives were highly effective at cleaving DNA even at low concentrations, specific quantitative data on the percentage of each plasmid form was not provided in the abstract.[1] The study attributes this high efficacy to the planar structure of the molecules, which allows for effective binding to the DNA helix.[1]

Experimental Protocols

Antibacterial Activity Assay (Broth Microdilution Method)

This protocol is based on the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial cultures in logarithmic growth phase

-

This compound stock solution

-

Sterile pipette tips and multichannel pipettor

-

Incubator (37°C)

-

Microplate reader (for OD600 measurements)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test bacterium from a fresh agar plate and inoculate into MHB.

-

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an OD600 of 0.4-0.6).

-

Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Serial Dilution of Antibacterial Agent:

-

Add 100 µL of sterile MHB to each well of a 96-well plate.

-

In the first column of wells, add 100 µL of a stock solution of this compound (at twice the highest desired concentration).

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Column 11 serves as the positive control (bacterial growth without the agent), and column 12 is the negative control (sterile broth).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not add bacteria to the negative control wells.

-

The final volume in each well will be 200 µL.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibacterial agent at which there is no visible growth.

-

Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of bacterial growth compared to the positive control.

-

DNA Cleavage Assay (Agarose Gel Electrophoresis)

This protocol describes the general procedure for assessing the DNA cleavage activity of a compound using plasmid DNA.

Materials:

-

Supercoiled pBR322 plasmid DNA

-

This compound at various concentrations

-

Tris-Acetate-EDTA (TAE) buffer

-

Agarose

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus

-

UV transilluminator and gel documentation system

Procedure:

-

Reaction Setup:

-

In separate microcentrifuge tubes, prepare reaction mixtures containing a constant amount of supercoiled pBR322 plasmid DNA (e.g., 0.5 µg) in a suitable buffer (e.g., Tris-HCl).

-

Add increasing concentrations of this compound to the respective tubes.

-

Include a control tube containing only the plasmid DNA and buffer.

-

The final reaction volume should be kept constant (e.g., 20 µL).

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for a specified time (e.g., 1-2 hours).

-

-

Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel in 1x TAE buffer containing a DNA stain (e.g., ethidium bromide).

-

Add DNA loading dye to each reaction mixture.

-

Load the samples into the wells of the agarose gel.

-

Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated a sufficient distance.

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light using a transilluminator.

-

Capture an image of the gel.

-

Analyze the bands to determine the extent of DNA cleavage. The disappearance of the supercoiled DNA band (Form I) and the appearance of nicked (Form II) and/or linear (Form III) DNA bands indicate cleavage activity.

-

The intensity of each band can be quantified using densitometry software to estimate the percentage of each plasmid form.

-

Visualizations

Experimental Workflow for DNA Cleavage Assay

Caption: Workflow for the pBR322 DNA cleavage assay.

Proposed Mechanism of Action: DNA Interaction and Cleavage

Caption: Proposed mechanism of DNA cleavage by Agent 113.

Conclusion

This compound, a novel imidazo-phenanthroline derivative, exhibits broad-spectrum antibacterial activity. Its mechanism of action is linked to its ability to induce DNA cleavage, a property likely facilitated by its planar molecular structure allowing for effective interaction with the DNA helix. The standardized MIC of 156.25 µM against both Gram-positive and Gram-negative bacteria, coupled with its demonstrated DNA-damaging capabilities, positions this compound as a person of interest for further investigation in the development of new antibacterial therapies. The detailed protocols and workflows provided in this guide offer a foundational resource for researchers aiming to replicate or build upon these findings.

References

In Silico Analysis of "Antibacterial Agent 113" and its Interaction with Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa**

A Technical Guide for Drug Development Professionals

This technical guide provides an in-depth analysis of the in silico modeling of "Antibacterial agent 113" and its interaction with its bacterial target, the F533L mutant of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa. This document is intended for researchers, scientists, and drug development professionals interested in the computational approaches to understanding antibacterial drug mechanisms.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen known for its intrinsic and acquired resistance to a wide array of antibiotics. A key mechanism of resistance involves mutations in essential enzymes, such as Penicillin-Binding Proteins (PBPs), which are the primary targets of β-lactam antibiotics. PBP3, in particular, is crucial for bacterial cell division, making it an attractive target for novel antibacterial agents.[1][2] The emergence of resistant mutants, such as the F533L substitution in PBP3, necessitates the development of new therapeutics that can effectively inhibit these altered targets.[3]

"this compound" has been identified as a compound with potential activity against such resistant strains. In silico modeling, including molecular docking and molecular dynamics simulations, offers a powerful approach to elucidate the molecular interactions between this agent and its target protein at an atomic level. This guide details the computational investigation of this interaction, presenting key quantitative data, representative experimental protocols, and visual representations of the underlying biological and computational processes.

Target-Ligand Interaction Analysis

Computational studies have been conducted to model the interaction between "this compound" and the F533L mutant of P. aeruginosa PBP3. These studies have provided valuable insights into the binding affinity and the specific molecular interactions that stabilize the protein-ligand complex.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the in silico analysis of the "this compound" - PBP3 (F533L) complex.

| Parameter | Value | Interacting Residues |

| Binding Energy | -11.3 kcal/mol | See below |

| Hydrogen Bonds | 1 | Y409 |

| Hydrophobic Bonds | 14 | N351, Y407, S294, T487, S349, S485, G534, G535, K348, I347, S334, 533L, V333, R489 |

Experimental Protocols

While the precise experimental parameters used in the initial study on "this compound" are not publicly available, this section outlines a representative, detailed methodology for conducting an in silico analysis of a small molecule inhibitor and its bacterial protein target.

Molecular Docking Protocol

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Objective: To predict the binding mode and estimate the binding affinity of "this compound" to the F533L mutant of PBP3.

Methodology:

-

Protein Preparation:

-

Obtain the 3D structure of the wild-type P. aeruginosa PBP3 from the Protein Data Bank (PDB).

-

Introduce the F533L mutation using molecular modeling software (e.g., PyMOL, Chimera).

-

Remove water molecules and any co-crystallized ligands from the protein structure.

-

Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).

-

Perform energy minimization of the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Obtain the 2D structure of "this compound".

-

Convert the 2D structure to a 3D conformation.

-

Assign appropriate atom types and charges.

-

Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

-

Perform energy minimization of the ligand structure.

-

-

Docking Simulation:

-

Define the binding site on the PBP3 structure. This is typically done by creating a grid box centered on the active site or a known allosteric site.

-

Utilize a docking program (e.g., AutoDock Vina, Glide) to perform the docking calculations. The program will systematically search for the optimal binding pose of the ligand within the defined binding site.

-

The scoring function of the docking program will estimate the binding affinity (e.g., in kcal/mol) for each generated pose.

-

-

Analysis of Results:

-

Analyze the top-scoring docking poses to identify the most likely binding mode.

-

Visualize the protein-ligand complex to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

-

Compare the predicted binding mode with any available experimental data to validate the docking results.

-

Molecular Dynamics (MD) Simulation Protocol

MD simulations are used to study the dynamic behavior of molecules and biological systems over time, providing insights into the stability of the protein-ligand complex.

Objective: To assess the stability of the "this compound" - PBP3 (F533L) complex and to further refine the binding mode predicted by molecular docking.

Methodology:

-

System Preparation:

-

Use the best-docked pose of the "this compound" - PBP3 complex as the starting structure.

-

Place the complex in a periodic box of explicit solvent (e.g., water).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Choose an appropriate force field (e.g., AMBER, CHARMM) to describe the interatomic interactions.

-

Perform energy minimization of the entire system to remove any bad contacts.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

-

-

Production Run:

-

Run the MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to allow the system to reach a stable state.

-

-

Trajectory Analysis:

-

Analyze the trajectory of the simulation to calculate various parameters, such as:

-

Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the protein and the ligand over time.

-

Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To obtain a more accurate estimate of the binding affinity.

-

-

Visualizations

The following diagrams illustrate the computational workflow and the biological consequences of PBP3 inhibition.

Caption: A representative workflow for the in silico analysis of a protein-ligand interaction.

Caption: Consequences of PBP3 inhibition in Pseudomonas aeruginosa.

Downstream Effects of PBP3 Inhibition

The inhibition of PBP3 in P. aeruginosa triggers a complex cellular response, primarily characterized by the induction of the SOS response.[4][5] The SOS response is a global response to DNA damage in bacteria which can be triggered by the disruption of cell wall synthesis.[6][7] This response involves the transcriptional regulation of a multitude of genes.

Key downstream effects of PBP3 inhibition include:

-

Induction of the SOS Response: This is a central consequence of PBP3 inhibition.

-

Transcriptional Repression of Pyocin Genes: Interestingly, while the SOS response is activated, genes responsible for the production of pyocins (bacteriocins produced by P. aeruginosa) are repressed.[7]

-

Upregulation of Antibiotic Resistance and Adaptation Genes: The SOS response can lead to the upregulation of genes that contribute to antibiotic resistance and overall adaptation of the bacterium to stressful conditions.[4]

-

Cell Filamentation and Lysis: As PBP3 is essential for cell division, its inhibition leads to the formation of long, filamentous cells that are unable to divide, ultimately resulting in cell lysis.[1][3]

Conclusion

The in silico modeling of "this compound" provides a detailed molecular rationale for its potential efficacy against resistant strains of P. aeruginosa. The strong binding affinity and the extensive network of interactions with the F533L mutant of PBP3 suggest that this compound is a promising candidate for further development. The downstream effects of PBP3 inhibition, primarily the induction of the SOS response, highlight the complex cellular consequences of targeting this essential enzyme. This technical guide provides a framework for understanding and applying computational methods in the discovery and development of novel antibacterial agents. Further experimental validation is necessary to confirm these in silico findings and to fully elucidate the therapeutic potential of "this compound".

References

- 1. Penicillin-Binding Protein 3 Is Essential for Growth of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Penicillin-binding protein 3 sequence variations reduce susceptibility of Pseudomonas aeruginosa to β-lactams but inhibit cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Defining the Pseudomonas aeruginosa SOS Response and Its Role in the Global Response to the Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sending out an SOS - the bacterial DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The DNA Damage Inducible SOS Response Is a Key Player in the Generation of Bacterial Persister Cells and Population Wide Tolerance [frontiersin.org]

- 7. journals.asm.org [journals.asm.org]

Technical Guide: Spectrum of Activity and Mechanism of Action of Antibacterial Agent 113 Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial activity of Agent 113, a novel fluorescent imidazo-phenanthroline derivative, against a panel of Gram-positive bacteria. The document outlines the quantitative antimicrobial data, detailed experimental protocols for activity assessment, and the proposed mechanism of action.

Spectrum of Antibacterial Activity

Antibacterial agent 113 has demonstrated potent activity against several Gram-positive pathogens. The quantitative measure of this activity is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

| Gram-Positive Bacteria | Strain | Minimum Inhibitory Concentration (MIC) (μM) |

| Staphylococcus aureus | ATCC 25923 | 156.25[1] |

| Enterococcus faecalis | ATCC 29212 | 156.25[1] |

| Bacillus subtilis | ATCC 6633 | 156.25[1] |

| Streptococcus mutans | NCTC 10449 | 156.25[1] |

Proposed Mechanism of Action: DNA Cleavage

The primary mechanism through which this compound is believed to exert its antimicrobial effect is through the cleavage of bacterial DNA. As an imidazo-phenanthroline derivative, its planar structure facilitates intercalation into the DNA helix. This interaction is thought to disrupt the DNA structure, leading to cleavage and subsequent inhibition of essential cellular processes like replication and transcription, ultimately resulting in bacterial cell death.[1]

References

In-depth Technical Guide: Antibacterial Agent 113's Spectrum of Activity Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial properties of Antibacterial Agent 113, with a specific focus on its efficacy against Gram-negative bacteria. The information presented is collated from published research, offering insights into its spectrum of activity, mechanism of action, and the experimental methodologies used for its evaluation.

Introduction to this compound

This compound, also identified as compound 3 in the work by Obalı et al., is a novel fluorescent imidazo-phenanthroline derivative.[1] Its chemical name is 2-(4-(((5-chloroquinolin-8-yl)oxy)methyl)phenyl)-1H-imidazo[4,5f][1][2]phenanthroline.[3] This compound is noted for its potent, broad-spectrum antibacterial activity.[1][3] Structure-activity relationship (SAR) studies suggest that the presence of an electron-withdrawing chloro-substituent on the quinoline ring enhances its antimicrobial efficacy.[1]

Spectrum of Activity

This compound has demonstrated consistent activity against a range of both Gram-positive and Gram-negative bacteria. The quantitative measure of this activity is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][3]

Quantitative Antibacterial Data

The MIC values for this compound against several bacterial strains, including three key Gram-negative pathogens, are summarized below. The compound exhibits a uniform MIC value of 156.25 µM across all tested organisms, indicating broad-spectrum potency.[1][3]

| Bacterial Strain | Gram Staining | MIC (µM) |

| Pseudomonas aeruginosa ATCC 29853 | Gram-Negative | 156.25 |

| Escherichia coli ATCC 35218 | Gram-Negative | 156.25 |

| Salmonella typhimurium ST-10 | Gram-Negative | 156.25 |

| Bacillus subtilis ATCC 6633 | Gram-Positive | 156.25 |

| Enterococcus faecalis ATCC 292112 | Gram-Positive | 156.25 |

| Streptococcus mutans NCTC 10449 | Gram-Positive | 156.25 |

| Staphylococcus aureus ATCC 25923 | Gram-Positive | 156.25 |

Proposed Mechanism of Action: DNA Interaction

The primary mechanism of action proposed for imidazo-phenanthroline derivatives, including Agent 113, involves interaction with bacterial DNA. The planar geometry of these molecules is thought to facilitate intercalation or binding within the DNA helix, leading to cleavage and subsequent disruption of essential cellular processes.[1][4]

Experimental Protocols

The following section details the methodologies employed in the studies cited for determining the antibacterial spectrum and mechanistic properties of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of Agent 113 was assessed using a broth microdilution method.[5] This standard procedure determines the lowest concentration of an agent that inhibits microbial growth.

Protocol:

-

Preparation of Microplates: 100 µL of Mueller-Hinton Broth was dispensed into each well of a 96-well microplate.

-

Serial Dilution: The test compound (this compound) was serially diluted across the wells to achieve a range of concentrations.

-

Bacterial Inoculation: Each well was inoculated with a standardized suspension of the target microorganism. A control well containing no antibacterial agent was included.

-

Incubation: The sealed microplates were incubated at 37°C for 24 hours.

-

Result Interpretation: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) was observed.

DNA Cleavage Assay

The ability of this compound to induce DNA damage was investigated using a plasmid DNA cleavage assay.[1][4] This assay visualizes the conversion of supercoiled plasmid DNA to nicked or linear forms, indicating strand breaks.

Protocol:

-

Reaction Mixture Preparation: Supercoiled pBR322 plasmid DNA was incubated with varying concentrations of this compound in a suitable buffer.

-

Incubation: The reaction mixtures were incubated for a specified time (e.g., 1 hour) at 37°C.

-

Electrophoresis: The samples were loaded onto a 1% agarose gel. Electrophoresis was conducted at 100V for 1 hour in 1X TAE buffer.

-

Visualization: The gel was stained with an appropriate DNA stain (e.g., ethidium bromide) and visualized under a UV transilluminator.

-

Analysis: The different forms of plasmid DNA (supercoiled, nicked, linear) were identified based on their migration patterns. Increased amounts of nicked or linear DNA in the presence of the compound indicated DNA cleavage activity.[1][5]

References

- 1. Antibacterial activities and DNA-cleavage properties of novel fluorescent imidazo-phenanthroline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi-res.com [mdpi-res.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antibacterial activities and DNA-cleavage properties of novel fluorescent imidazo-phenanthroline derivatives | CoLab [colab.ws]

- 5. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Studies of "Antibacterial Agent 113": A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding "Antibacterial agent 113" and related compounds. Direct cytotoxicity data for "this compound" is not available in the cited literature. The information on cytotoxicity and signaling pathways is based on studies of structurally related imidazo-phenanthroline derivatives and should be considered as contextual information for potential biological activities, not as direct results for "this compound."

Introduction

"this compound" is a novel compound identified for its potent antibacterial properties.[1] It belongs to the class of imidazo-phenanthroline derivatives, a group of compounds known for their diverse biological activities, including potential anticancer effects.[2][3][4] This guide provides an overview of the known antibacterial spectrum of "this compound" and explores the cytotoxic potential and associated mechanisms of action of related compounds within the same chemical family. Furthermore, it outlines standard experimental protocols for assessing the cytotoxicity of new chemical entities like "this compound."

Data Presentation

Antibacterial Activity of this compound

"this compound," also referred to as compound 3 in its primary study, has demonstrated broad-spectrum antibacterial activity.[1] The minimum inhibitory concentration (MIC) has been determined against a panel of pathogenic bacteria as summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

| Pseudomonas aeruginosa | 156.25 |

| Streptococcus mutans | 156.25 |

| Bacillus subtilis | 156.25 |

| Escherichia coli | 156.25 |

| Enterococcus faecalis | 156.25 |

| Salmonella typhimurium | 156.25 |

| Staphylococcus aureus | 156.25 |

| Data sourced from Obalı AY, et al. Bioorg Chem. 2020 Jul;100:103885.[1] |

Cytotoxicity of Structurally Related Imidazo-phenanthroline Derivatives

While no specific cytotoxicity data exists for "this compound," studies on other imidazo-phenanthroline derivatives have shown significant cytotoxic effects against various cancer cell lines. These findings suggest that this class of compounds can induce cell death and inhibit proliferation, making cytotoxicity a critical aspect to evaluate.

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| 2-(nitro-phenyl)-imidazo[4,5-f][5][6]phenanthroline (1) | A549 (Lung) | MTT | 15.03 | Microwave-Assisted Synthesis... by Stabilizing Bcl-2 G-quadruplex DNA.[2] |

| IPM714 | HCT116 (Colorectal) | MTT | 1.74 | Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][5][6] phenanthroline derivative...[3] |

| IPM714 | SW480 (Colorectal) | MTT | 2.0 | Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][5][6] phenanthroline derivative...[3] |

| 2-(4-Brominephenyl)-imidazo [4,5f][5][6] phenanthroline (3) | A549 (Lung) | MTT | Not specified | Imidazo [4,5f][5][6] phenanthroline derivatives as inhibitor of c-myc gene expression...[4] |

Experimental Protocols

The following are detailed methodologies for standard in vitro cytotoxicity assays that are recommended for evaluating the cytotoxic potential of "this compound."

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[5] The formazan is then solubilized, and the concentration is determined by spectrophotometry.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Expose the cells to various concentrations of "this compound" for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

-

MTT Addition: Following incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[5]

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[5]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Allow the plate to stand overnight in the incubator.[5]

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[5]

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a common method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis.[8] The released LDH is measured through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[8] The amount of color formed is proportional to the number of lysed cells.[8]

Protocol:

-

Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells. Carefully transfer the cell culture supernatant to a new 96-well plate.

-

Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Incubation: Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[9]

-

Stop Reaction: Add a stop solution to each well if required by the specific kit protocol.[9]

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[9]

-

Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated samples to the spontaneous and maximum release controls.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a generalized workflow for assessing the in vitro cytotoxicity of a test compound.

Caption: A generalized workflow for in vitro cytotoxicity testing.

Potential Signaling Pathways for Imidazo-phenanthroline Derivatives

Based on studies of related compounds, the following signaling pathways may be relevant to the cytotoxic effects of "this compound."

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. Some imidazo-phenanthroline derivatives have been shown to suppress this pathway.[3]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by related compounds.

The NF-κB pathway plays a key role in inflammation, immunity, and cell survival. Its inhibition can lead to apoptosis. Certain imidazo-phenanthroline derivatives have been found to suppress NF-κB activity.[4]

Caption: Suppression of the NF-κB signaling pathway by related compounds.

Conclusion

"this compound" is a promising antibacterial compound with broad-spectrum activity. However, a comprehensive evaluation of its safety profile, beginning with in vitro cytotoxicity, is essential for its further development. While direct cytotoxic data for "this compound" is not yet available, studies on structurally similar imidazo-phenanthroline derivatives indicate a potential for significant cytotoxic activity, possibly mediated through pathways such as PI3K/AKT/mTOR and NF-κB. It is imperative that rigorous cytotoxicity testing, using standardized assays such as the MTT and LDH release assays, be conducted to determine the therapeutic index of "this compound" and to ensure its safety for potential clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Microwave-Assisted Synthesis of Imidazo[4,5-f][1,10]phenanthroline Derivatives as Apoptosis Inducers in Chemotherapy by Stabilizing Bcl-2 G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imidazo [4,5f][1,10] phenanthroline derivatives as inhibitor of c-myc gene expression in A549 cells via NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. LDH cytotoxicity assay [protocols.io]

- 9. cellbiologics.com [cellbiologics.com]

An In-depth Technical Guide on Antibacterial Agent 113: A Potential DNA Gyrase Inhibitor

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating threat of antibiotic resistance necessitates the discovery of novel antibacterial agents with unique mechanisms of action. DNA gyrase, an essential bacterial enzyme, remains a prime target for antimicrobial drug development. This technical guide provides a comprehensive overview of the preclinical data and methodologies for evaluating "Antibacterial agent 113," a novel investigational compound identified as a potent inhibitor of bacterial DNA gyrase. This document outlines its mechanism of action, summarizes its in vitro efficacy through quantitative data, details key experimental protocols, and provides visual representations of relevant pathways and workflows to support further research and development.

Introduction: DNA Gyrase as a Validated Antibacterial Target

Bacterial DNA gyrase is a type II topoisomerase essential for maintaining DNA topology.[1][2] It is a heterotetrameric enzyme, composed of two GyrA and two GyrB subunits, that introduces negative supercoils into DNA in an ATP-dependent manner.[2][3][4] This process is critical for DNA replication, transcription, and repair.[1][3] The absence of a direct human homologue makes DNA gyrase an attractive and well-validated target for developing selective antibacterial agents.[2][4]

Existing antibiotics targeting DNA gyrase include two main classes:

-

Quinolones (e.g., ciprofloxacin): These agents trap the enzyme-DNA complex in a state where the DNA is cleaved, leading to lethal double-strand breaks.[1][3][5]

-

Aminocoumarins (e.g., novobiocin): This class inhibits the ATPase activity of the GyrB subunit, which is essential for the enzyme's supercoiling function.[1][3]

The emergence of resistance to these established classes underscores the urgent need for novel chemical scaffolds that inhibit DNA gyrase.[6][7] "this compound" represents a promising new scaffold with potential to address this need.

Overview of this compound

"this compound" is a synthetic small molecule identified through high-throughput screening for its potent inhibitory activity against bacterial DNA gyrase. Its chemical structure is distinct from that of quinolones and aminocoumarins, suggesting a potentially novel binding mode and a lower propensity for cross-resistance with existing therapies. Preclinical data indicates that it exhibits broad-spectrum antibacterial activity, including against some drug-resistant strains.

Quantitative Data Summary

The following tables summarize the in vitro activity of "this compound" against purified DNA gyrase and various bacterial strains. Data for the well-characterized quinolone, ciprofloxacin, is provided for comparison.

Table 1: In Vitro DNA Gyrase Inhibitory Activity

| Compound | Target Enzyme | Supercoiling IC50 (µM) | ATPase IC50 (µM) |

| This compound | E. coli Gyrase | 0.75 | >100 |

| S. aureus Gyrase | 1.1 | >100 | |

| Ciprofloxacin | E. coli Gyrase | 0.9 | >100 |

| S. aureus Gyrase | 1.5 | >100 |

IC50 (half-maximal inhibitory concentration) is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Bacterial Strain | "this compound" MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.125 | 0.25 |

| Staphylococcus aureus (MRSA) | 0.25 | 16 |

| Streptococcus pneumoniae | 0.06 | 1 |

| Enterococcus faecalis | 0.5 | 1 |

| Escherichia coli | 0.25 | 0.015 |

| Haemophilus influenzae | 0.03 | 0.015 |

| Pseudomonas aeruginosa | 8 | 0.5 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Detailed Experimental Protocols

The following are detailed methodologies for the key assays used to characterize "this compound."

DNA Gyrase Supercoiling Assay

This assay measures the inhibition of DNA gyrase's ability to introduce negative supercoils into a relaxed plasmid DNA substrate.[8][9]

-

Materials:

-

Purified E. coli or S. aureus DNA gyrase

-

Relaxed pBR322 plasmid DNA

-

5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% w/v glycerol, 0.5 mg/mL albumin)[9]

-

Test compound ("this compound") and control inhibitor (e.g., ciprofloxacin)

-

Enzyme Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% w/v glycerol)

-

Stop Solution/Loading Dye (e.g., 2X GSTEB: 5% w/v Sarkosyl, 0.025% w/v bromophenol blue, 25% w/v glycerol, in STEB buffer)

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose, TBE buffer, Ethidium bromide

-

-

Protocol:

-

On ice, prepare a master mix containing assay buffer, relaxed pBR322 DNA, and water.

-

Aliquot the master mix into reaction tubes.

-

Add serial dilutions of the test compound or control to the tubes. Include a no-drug control.

-

Initiate the reaction by adding a predetermined unit of DNA gyrase to each tube.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Terminate the reactions by adding the stop solution/loading dye, followed by chloroform/isoamyl alcohol.

-

Vortex briefly and centrifuge to separate the aqueous and organic phases.

-

Load the aqueous phase onto a 1% agarose gel in TBE buffer.

-

Perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.

-

Stain the gel with ethidium bromide, destain, and visualize under UV light.

-

Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.

-

DNA Gyrase ATPase Assay

This assay determines if the test compound inhibits the ATPase activity of the GyrB subunit.

-

Materials:

-

Purified DNA gyrase

-

Assay buffer (similar to supercoiling assay but may be optimized for ATPase activity)

-

ATP

-

A system to detect ATP hydrolysis, such as a coupled-enzyme spectrophotometric assay that links ADP production to NADH oxidation.[6]

-

-

Protocol:

-

Set up reactions containing assay buffer, DNA gyrase, and varying concentrations of the test compound.

-

Initiate the reaction by adding ATP.

-

Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) in real-time using a spectrophotometer.

-

Calculate the rate of ATP hydrolysis from the slope of the linear phase of the reaction.

-

Determine the percentage of inhibition at each compound concentration and calculate the IC50 value.

-

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of the antibacterial agent that inhibits the visible growth of a microorganism, following standard Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Materials:

-

Bacterial strains for testing

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound ("this compound")

-

96-well microtiter plates

-

-

Protocol:

-

Prepare serial two-fold dilutions of the test compound in CAMHB directly in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and standardize it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Include a positive control (bacteria with no drug) and a negative control (broth only) on each plate.

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

-

Visualizations: Pathways and Workflows

Caption: Proposed mechanism of action for this compound.

Caption: Experimental workflow for the DNA gyrase supercoiling assay.

Conclusion and Future Directions

"this compound" demonstrates potent inhibition of bacterial DNA gyrase and exhibits promising broad-spectrum antibacterial activity, including against methicillin-resistant S. aureus. The lack of significant inhibition of the enzyme's ATPase activity suggests a mechanism of action consistent with stabilizing the DNA-gyrase cleavage complex, similar to quinolones. Its distinct chemical structure offers the potential to overcome existing quinolone resistance mechanisms.

Further studies are warranted to fully elucidate its therapeutic potential. Recommended future directions include:

-

Mechanism of Action Studies: Conduct DNA cleavage assays to confirm that the agent acts as a topoisomerase poison.[10]

-

Resistance Studies: Determine the frequency of spontaneous resistance development and characterize the genetic basis of any emergent resistance.

-

Selectivity Profiling: Assess inhibitory activity against human topoisomerase II to establish a selectivity index.

-

In Vivo Efficacy: Evaluate the compound in animal models of infection to determine its pharmacokinetic properties and in vivo efficacy.

-

Lead Optimization: Pursue medicinal chemistry efforts to optimize the scaffold for improved potency, safety, and pharmacokinetic parameters.

References

- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DNA gyrase - Wikipedia [en.wikipedia.org]

- 4. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Targeting novel sites in DNA gyrase for development of anti-microbials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. inspiralis.com [inspiralis.com]

An In-depth Technical Guide to the Fluorescent Properties of Imidazo-Phenanthroline Compounds

For Researchers, Scientists, and Drug Development Professionals

Imidazo[4,5-f][1][2]phenanthroline (imidazo-phen) and its derivatives represent a versatile class of heterocyclic compounds with significant potential in various scientific fields. Their rigid, planar structure and extended π-conjugated system give rise to unique photophysical properties, making them highly valuable as fluorescent probes, components in organic light-emitting devices (OLEDs), and therapeutic agents.[1][2][3] The ability to easily modify the imidazo-phen scaffold by introducing different substituents allows for fine-tuning of their absorption and emission characteristics to suit specific applications.[2][3]

This guide provides a comprehensive overview of the fluorescent properties of selected imidazo-phenanthroline compounds, details common experimental protocols for their synthesis and characterization, and visualizes key processes using logical diagrams.

Core Photophysical Properties

The fluorescence of imidazo-phenanthroline derivatives is characterized by several key parameters: the wavelength of maximum absorption (λ_abs), the wavelength of maximum emission (λ_em), the Stokes shift (the difference between λ_em and λ_abs), and the fluorescence quantum yield (Φ_f). The quantum yield is a critical measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[4][5]

The introduction of different functional groups onto the imidazo-phenanthroline core can significantly alter these properties. For instance, attaching electron-donating or electron-withdrawing groups can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), leading to shifts in the emission color and changes in fluorescence intensity.[3][6]

Table 1: Photophysical Data of Selected Imidazo-Phenanthroline Derivatives

| Compound Name | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Φ_f (%) | Reference |

| 1H-imidazo[4,5-f][1][2]phenanthroline (imPhen) | CH₂Cl₂ | 313 | 360 | 47 | N/A | [6] |

| 2-(9H-fluoren-2-yl)-1H-imidazo[4,5-f][1][2]phenanthroline (Flu-imPhen) | CH₂Cl₂ | ~380 | 443 | 63 | N/A | [6] |

| 2-(2,3-difluorophenyl)-1H-imidazo[4,5-f][1][2]phenanthroline | N/A | N/A | N/A | N/A | N/A | [7] |

| Pyrenyl-substituted Imidazo[4,5-f][1][2]phenanthroline Rhenium(I) Complexes | N/A | Visible | N/A | N/A | N/A | [8] |

Note: Quantitative quantum yield data for specific imidazo-phenanthroline derivatives is often reported within the context of their metal complexes or specific applications and can vary significantly with the environment.

Experimental Protocols

General Synthesis of 2-Substituted Imidazo[4,5-f][1][2]phenanthroline Derivatives